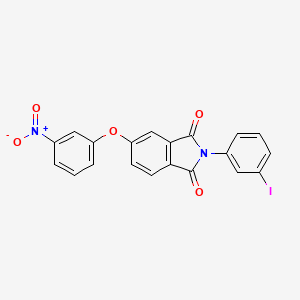![molecular formula C18H18BrN3O6 B11561246 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11561246.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo and methoxy substituted phenoxy group, as well as a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with 2-chloroacetohydrazide under basic conditions to form the hydrazide derivative. The final step involves the condensation of the hydrazide with 4-methoxy-3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro and bromo groups allows for specific interactions with target proteins, potentially inhibiting their function or modulating their activity.
相似化合物的比较
Similar Compounds
2-bromo-4-methoxyphenol: Shares the bromo and methoxy substitution but lacks the hydrazide and nitrophenyl groups.
4-methoxy-3-nitrobenzaldehyde: Contains the nitro and methoxy groups but lacks the bromo and hydrazide components.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C18H18BrN3O6 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O6/c1-11(12-4-6-17(27-3)15(8-12)22(24)25)20-21-18(23)10-28-16-7-5-13(26-2)9-14(16)19/h4-9H,10H2,1-3H3,(H,21,23)/b20-11+ |
InChI 键 |
KMAVBPZLUWTUGO-RGVLZGJSSA-N |
手性 SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
规范 SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561163.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11561164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11561166.png)
![4-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11561168.png)
![5-(4-ethoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11561169.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11561172.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561176.png)
![2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B11561185.png)
![4-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561192.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B11561199.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11561201.png)

![2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11561219.png)
![1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B11561227.png)
